molecular formula C17H16N2O2S B2366579 3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione CAS No. 1025010-15-4

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione

Cat. No. B2366579
CAS RN: 1025010-15-4
M. Wt: 312.39
InChI Key: VTSNPOYGZGTROP-UHFFFAOYSA-N
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Description

3-(o-Tolyl)-5-(o-tolylamino)thiazolidine-2,4-dione, also known as TTAD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TTAD is a member of the thiazolidinedione class of compounds, which are known for their ability to activate peroxisome proliferator-activated receptors (PPARs).

Scientific Research Applications

Theoretical Structure and Properties

A detailed DFT study on thiazolidine-2,4-dione and its derivatives revealed insights into their stability, geometrical, and topological parameters in the gas phase. This study emphasizes the basicity of oxygen atoms in the carbonyl groups and the hydration specifics of thiazolidine-2,4-dione derivatives, highlighting their potential in forming intermolecular hydrogen bonds and complexes (Safi, 2016).

Synthesis and Antimicrobial Activity

Research on thiazolidine-2,4-dione derivatives has shown their widespread applications, including antimicrobial properties. The synthesis of novel thiazolidine-2,4-dione derivatives has been reported, which exhibited antibacterial and antifungal activities against various pathogens (Bozdağ‐Dündar et al., 2007).

Anticancer Properties

Thiazolidine-2,4-dione derivatives have been evaluated for their anticancer activities. One study demonstrated the synthesis of benzylidene-2,4-thiazolidinedione derivatives showing potent cytotoxicity against cancer cell lines, suggesting their mechanism involves apoptosis induction (Rodrigues et al., 2018).

Molecular Design and Hypoglycemic Activity

The design and synthesis of thiazolidine-2,4-dione derivatives for targeting the hypoglycemic activity have been explored. Studies have developed derivatives with significant binding interactions with specific receptors and demonstrated in vitro and in vivo activities, suggesting their potential as hypoglycemic agents (Kumar et al., 2018).

properties

IUPAC Name

5-(2-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-7-3-5-9-13(11)18-15-16(20)19(17(21)22-15)14-10-6-4-8-12(14)2/h3-10,15,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSNPOYGZGTROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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